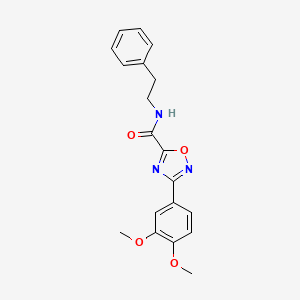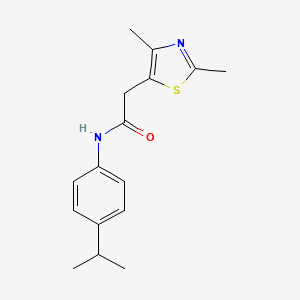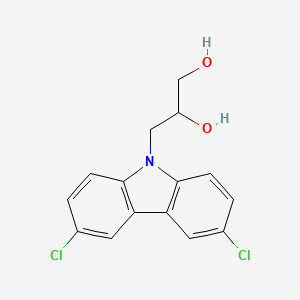
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
科学的研究の応用
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound can improve cognitive function and reduce anxiety-like behavior in animal models. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide is a positive allosteric modulator of the mGluR4 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, and has been implicated in a number of neurological disorders. This compound binds to a specific site on the mGluR4 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are implicated in a number of neurological disorders.
実験室実験の利点と制限
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific modulator of the mGluR4 receptor, which allows for precise manipulation of this receptor. However, this compound has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. In addition, this compound has a relatively low solubility, which can limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, further research is needed to understand the long-term effects of this compound on cognitive function and behavior. Finally, there is a need for the development of more potent and selective modulators of the mGluR4 receptor, which could have even greater therapeutic potential.
合成法
The synthesis of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide involves the reaction of 2-hydroxyphenylacetic acid with isopropylamine and oxalyl chloride to form 2-isopropylamino-2-(2-hydroxyphenyl) acetonitrile. This compound is then reacted with hydroxylamine hydrochloride to form this compound. The synthesis of this compound has been described in detail in a number of scientific publications.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-N-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)14-13(17)10-7-12(18-15-10)9-5-3-4-6-11(9)16/h3-8,16H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKYXSZNSSZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)



![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)